molecular formula C15H21N3O3 B3862175 2-[2-(4-ethoxybenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide

2-[2-(4-ethoxybenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide

Cat. No.: B3862175
M. Wt: 291.35 g/mol
InChI Key: FZSYXDMIPQXCFE-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(4-ethoxybenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound, also known as EDA, has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In

Mechanism of Action

The mechanism of action of 2-[2-(4-ethoxybenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide involves the inhibition of various enzymes and pathways involved in cell growth, proliferation, and survival. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and cell differentiation. This compound has also been shown to inhibit the activity of topoisomerases, which are involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, and neuroprotective effects. This compound has also been shown to have antimicrobial properties and potential use in the treatment of bacterial and fungal infections.

Advantages and Limitations for Lab Experiments

2-[2-(4-ethoxybenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide has several advantages for laboratory experiments, including its ease of synthesis, stability, and low toxicity. However, this compound also has some limitations, including its limited solubility in water and potential for non-specific interactions with other molecules.

Future Directions

There are several future directions for the study of 2-[2-(4-ethoxybenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide. One potential direction is the development of this compound derivatives with improved solubility and specificity for target enzymes and pathways. Another direction is the exploration of this compound's potential use in combination with other therapeutic agents for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.

Scientific Research Applications

2-[2-(4-ethoxybenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide has been studied for its potential therapeutic applications in various fields, including cancer research, neurological disorders, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, this compound has been studied for its neuroprotective effects and potential use in the treatment of Alzheimer's disease and Parkinson's disease. In infectious diseases, this compound has been shown to have antimicrobial properties and potential use in the treatment of bacterial and fungal infections.

Properties

IUPAC Name

N-[(E)-(4-ethoxyphenyl)methylideneamino]-N',N'-diethyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-4-18(5-2)15(20)14(19)17-16-11-12-7-9-13(10-8-12)21-6-3/h7-11H,4-6H2,1-3H3,(H,17,19)/b16-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSYXDMIPQXCFE-LFIBNONCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=O)NN=CC1=CC=C(C=C1)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)C(=O)N/N=C/C1=CC=C(C=C1)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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